Cas no 873185-52-5 (N-acetyl-α-D-mannosamine 6-phosphate)

N-acetyl-α-D-mannosamine 6-phosphate structure
873185-52-5 structure
Product Name:N-acetyl-α-D-mannosamine 6-phosphate
CAS No:873185-52-5
MF:C8H16NO9P
MW:301.187704086304
CID:4739508
PubChem ID:440273
Update Time:2024-03-02

N-acetyl-α-D-mannosamine 6-phosphate Chemical and Physical Properties

Names and Identifiers

    • 2-Acetamido-2-deoxy-6-O-phosphono-α-D-mannopyranose
    • 2-Acetamido-2-desoxy-6-O-phosphono-α-D-mannopyranose
    • 2-Acétamido-2-désoxy-6-O-phosphono-α-D-mannopyranose
    • N-acetyl-α-D-mannosamine 6-phosphate
    • α-D-Mannopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate)
    • 2-(acetylamino)-2-deoxy-6-O-phosphono-α-D-mannopyranose
    • 2-acetamido-2-deoxy-6-O-phosphono-α-D-mannose
    • 2-acetamido-2-deoxy-α-D-mannopyranose 6-(dihydrogen phosphate)
    • BMX
    • https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:62165
    • ManNAc-6-P
    • N-Acetyl-D-mannosamine 6-phosphate
    • N-Acetyl-D-mannosamine 6-phosphic acid
    • N-Acetyl-D-mannosamine-6-P
    • N-Acetyl-D-mannosamine-6-phosphate
    • N-Acetylmannosamine 6-phosphate
    • N-acetylmannosamine-6-P
    • CHEBI:62165
    • SCHEMBL14669223
    • Epitope ID:149550
    • 2-acetamido-2-deoxy-alpha-D-mannopyranose 6-(dihydrogen phosphate)
    • 2-acetamido-2-deoxy-6-O-phosphono-alpha-D-mannose
    • N-acetyl-alpha-D-mannosamine 6-phosphate
    • Q27131657
    • SCHEMBL20718798
    • 2-acetamido-2-deoxy-6-O-phosphono-alpha-D-mannopyranose
    • 2-(acetylamino)-2-deoxy-6-O-phosphono-alpha-D-mannopyranose
    • Inchi: 1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5+,6-,7-,8+/m1/s1
    • InChI Key: BRGMHAYQAZFZDJ-UOLFYFMNSA-N
    • SMILES: O[C@H]1[C@H](O)[C@@H](COP(O)(=O)O)O[C@H](O)[C@H]1NC(C)=O

Computed Properties

  • Exact Mass: 301.05626809g/mol
  • Monoisotopic Mass: 301.05626809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.2
  • Topological Polar Surface Area: 166Ų
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.